molecular formula C9H9N5O2 B2984684 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1333730-50-9

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B2984684
CAS No.: 1333730-50-9
M. Wt: 219.204
InChI Key: RYHJBANFFDGEPG-UHFFFAOYSA-N
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Description

4-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS: 1333730-50-9) is a benzoic acid derivative featuring a 4-amino substituent and a 5-methyltetrazole ring at the ortho position. Its molecular formula is C₉H₈N₅O₂, with a molecular weight of 218.20 g/mol (calculated from stoichiometry) .

Properties

IUPAC Name

4-amino-2-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJBANFFDGEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound, under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .

Scientific Research Applications

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
4-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid -NH₂ (C4), -5-methyltetrazole (C2) C₉H₈N₅O₂ 218.20 High polarity due to -NH₂ and -COOH; methyl group enhances lipophilicity Not explicitly reported, but tetrazole analogs show antibacterial activity
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid -Cl (C5), -OCH₃ (C2), -tetrazole (C4) C₉H₇ClN₄O₃ 254.63 Chlorine and methoxy groups increase electron-withdrawing effects Not reported, but chloro substituents may enhance antimicrobial potency
5-Amino-2-(1H-tetrazol-1-yl)benzoic acid -NH₂ (C5), -tetrazole (C2) C₈H₇N₅O₂ 205.18 Absence of methyl group reduces steric hindrance; higher solubility Antibacterial (tetrazole-linked)
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid -5-methyltriazole (C4) C₁₀H₁₀N₃O₂ 205.21 Triazole ring (vs. tetrazole) alters π-π stacking and hydrogen bonding Antifungal/antimicrobial potential inferred from triazole pharmacophores
4-((5-(1-(4-Fluorophenyl)-5-methyltriazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid -SO₃H (C4), -thiadiazole-triazole hybrid C₁₇H₁₃FN₆O₃S₂ 456.45 Sulfonic acid group enhances solubility; fluorophenyl improves bioavailability Antimicrobial (Listeria monocytogenes, Escherichia coli)

Key Comparative Insights

  • Tetrazole vs. Triazole : The tetrazole ring (1H-1,2,3,4-tetrazole) offers higher nitrogen content and acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), influencing solubility and metal coordination .
  • Amino groups (e.g., C4 in the target compound) improve aqueous solubility in acidic media due to protonation . Electron-withdrawing groups (e.g., -Cl, -SO₃H) in analogs like 5-chloro-2-methoxy-benzoic acid and sulfonic acid derivatives enhance stability and bioactivity .

Structural and Crystallographic Considerations

  • Crystallinity : Tetrazole-linked benzoic acids often form planar structures with intermolecular hydrogen bonds (e.g., -COOH⋯N-tetrazole), as seen in isostructural triazole-thiazole systems .
  • Conformational Flexibility: The methyl group on the tetrazole may restrict rotation, influencing packing efficiency and melting points compared to non-methylated analogs .

Biological Activity

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a complex organic compound characterized by the presence of an amino group and a tetrazole ring attached to a benzoic acid core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C9H10N6O2C_9H_{10}N_6O_2 with a molecular weight of approximately 218.21 g/mol. The structure features a tetrazole ring, which is known for its reactivity and ability to form strong interactions with biological targets.

Target of Action

Research indicates that compounds similar to this compound exhibit inhibitory activities against various cancer cell lines. The tetrazole moiety is believed to play a crucial role in the interaction with biological targets, potentially influencing pathways involved in cancer cell proliferation and survival.

Mode of Action

Tetrazole derivatives are known to react with acidic materials and strong oxidizers. In vitro studies have shown that this compound can inhibit specific enzymes or receptors that are critical for tumor growth and metastasis.

Anticancer Activity

Several studies have reported the anticancer potential of tetrazole-containing compounds. For instance, compounds with similar structures have demonstrated potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
4-amino-2-(5-methyl-1H-tetrazol-1-yl)benzoic acidA549 (Lung Cancer)12Apoptosis induction

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and stability under physiological conditions. The compound's molecular weight allows for effective cellular uptake, which is critical for its anticancer activity.

Case Studies

One notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers found that modifications to the tetrazole ring significantly affected the biological activity. For example, introducing different substituents on the ring altered the compound's potency against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 4-amino-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehyde derivatives are refluxed with the triazole precursor in ethanol, using glacial acetic acid as a catalyst. This method ensures regioselective tetrazole ring formation and benzoic acid functionalization . Alternative routes may involve microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in analogous tetrazole systems .

Q. How is the compound characterized post-synthesis?

Structural elucidation relies on 1H/13C NMR for proton and carbon environments, FTIR for functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation. Overlapping NMR signals (e.g., aromatic protons) may require 2D techniques like HSQC or HMBC .

Q. What storage conditions are recommended for this compound?

While specific data for this compound is limited, benzoic acid derivatives generally require storage in a cool, dry environment (<25°C) with protection from moisture. Desiccators and inert gas purging are advised for long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data in structural elucidation be resolved?

Discrepancies in NMR signals (e.g., missing peaks due to overlap or dynamic effects) can be addressed using:

  • 2D NMR techniques (HSQC, HMBC) to resolve coupled protons and carbons.
  • X-ray crystallography for unambiguous confirmation of regiochemistry, as applied in similar triazole-carboxylic acid systems .
  • DFT calculations to simulate spectral data and validate experimental results .

Q. What strategies improve reaction yields in the synthesis of this compound?

Yield optimization methods include:

  • Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., 95% yield achieved in analogous tetrazole-thiadiazole hybrids under microwave conditions) .
  • Catalyst screening : Glacial acetic acid or p-toluenesulfonic acid enhances condensation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

Q. How does substitution on the tetrazole ring influence biological activity?

The 5-methyl group on the tetrazole ring enhances metabolic stability and lipophilicity, improving membrane permeability. In structurally related compounds, this substitution correlates with antimicrobial activity (e.g., inhibition of bacterial DNA gyrase) and enzyme-binding affinity (e.g., COX-2 inhibition) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the tetrazole 1-position further modulate potency .

Q. What computational methods validate the compound’s electronic and structural properties?

  • DFT calculations : Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to identify reactive sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • Spectroscopic simulations : Match experimental FTIR/NMR data with computational outputs to confirm tautomeric forms .

Methodological Tables

Analytical Technique Key Observations References
1H NMR (DMSO-d6)Aromatic protons at δ 7.1–7.3 ppm; tetrazole NH2 at δ 5.8–6.2 ppm
FTIRC=O stretch at 1680–1700 cm⁻¹; N-H bend at 3300–3400 cm⁻¹
X-ray crystallographyConfirms planar benzoic acid moiety and tetrazole ring orientation

Key Challenges and Solutions

  • Regioselectivity in synthesis : Competing pathways may lead to N1 vs. N2 tetrazole isomers. Use steric/electronic directing groups (e.g., methyl substituents) to favor desired regiochemistry .
  • Solubility issues : Poor aqueous solubility can hinder biological testing. Derivatization (e.g., ester prodrugs) or co-solvents (DMSO/PEG) improve bioavailability .

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